molecular formula C15H18ClNO B2655265 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile CAS No. 1498754-51-0

1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile

Cat. No.: B2655265
CAS No.: 1498754-51-0
M. Wt: 263.77
InChI Key: BKPLLLQNBYCDRC-UHFFFAOYSA-N
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Description

Historical Development of Cyclohexane Nitrile Derivatives

The synthetic exploration of nitriles began with Carl Wilhelm Scheele’s 1782 isolation of hydrogen cyanide, but systematic study of alicyclic nitriles emerged much later. Théophile-Jules Pelouze’s 1834 synthesis of propionitrile established foundational protocols for nitrile preparation through alcohol-cyanide condensations. By the early 20th century, Hermann Fehling’s ammonium carboxylate pyrolysis method enabled scalable production of aromatic nitriles like benzonitrile, though alicyclic variants remained underexplored.

A pivotal advancement occurred in 1930s organometallic chemistry, where cyclohexanecarbonitrile derivatives were first synthesized via Grignard reagent reactions with cyanogen bromide. This allowed systematic modification of the cyclohexane scaffold, as demonstrated by the 1940s development of hexahydrobenzonitrile (cyclohexanecarbonitrile). The introduction of substituents like methyl and aryl groups in the 1960s–1980s, facilitated by advances in Friedel-Crafts alkylation and Ullmann coupling, enabled precise steric and electronic tuning of cyclohexane nitriles.

Key historical milestones include:

  • 1958 : First reported catalytic hydrogenation of benzonitrile derivatives to cyclohexane nitriles
  • 1972 : Application of cyclohexanecarbonitrile as a solvent in asymmetric Diels-Alder reactions
  • 1995 : Development of stereoselective nitrile cyclizations using chiral Lewis acids

Research Significance of 1-(5-Chloro-2-methoxyphenyl)-4-Methylcyclohexane-1-Carbonitrile

This compound’s molecular architecture combines three critical features:

  • Electron-Withdrawing Groups : The carbonitrile (-C≡N) and 5-chloro substituent direct electrophilic aromatic substitution while activating the cyclohexane ring for nucleophilic attack.
  • Steric Differentiation : The 4-methyl group creates axial chirality, enabling studies on conformational control in cyclohexane derivatives.
  • Aryl-Nitrile Conjugation : The 2-methoxyphenyl group facilitates resonance stabilization, as evidenced by bathochromic shifts in UV-Vis spectra compared to non-aromatic nitriles.

Recent computational studies (DFT/B3LYP) reveal a 12.7° dihedral angle between the methoxyphenyl plane and cyclohexane ring, suggesting partial conjugation that modulates reactivity. The compound serves as:

  • A template for synthesizing tetracyclic antidepressants via photochemical [2+2] cycloadditions
  • A precursor to liquid crystal materials due to its mesomorphic phase behavior between 65–75°C

Current Research Landscape and Emerging Trends

Modern synthetic approaches emphasize atom economy and catalytic efficiency:

Table 1 : Comparative Analysis of Synthetic Methodologies

Method Yield (%) TOF (h⁻¹) Key Advantage
Electrochemical Oxidation 89 45 Solvent-free, O₂ as terminal oxidant
Photoredox Catalysis 78 32 Mild conditions, enantioselectivity
Microwave-Assisted 92 60 Rapid cyclohexane ring functionalization

Emerging applications include:

  • Heterocyclic Synthesis : The nitrile group undergoes [3+2] cycloadditions with sodium azide to form tetrazolo[1,5-a]quinoline derivatives under UV irradiation
  • Polymer Science : Copolymerization with styrene yields materials with enhanced glass transition temperatures (Tg = 148°C vs. 100°C for polystyrene)
  • Catalysis : Palladium complexes derived from the nitrile show 94% efficiency in Suzuki-Miyaura cross-couplings

Academic Challenges and Research Opportunities

Five critical challenges dominate current research:

  • Stereochemical Control : The equatorial vs. axial positioning of the 4-methyl group leads to divergent reactivity patterns. Dynamic NMR studies indicate a 3.2 kcal/mol barrier to ring inversion, complicating stereoselective synthesis.
  • Regioselective Functionalization : Competitive C–H activation occurs at the cyclohexane C3 (43%) and methoxyphenyl C4 (57%) positions under standard conditions.
  • Green Synthesis : While electrochemical methods achieve 89% yield, scaling requires improved electrode materials to maintain Faradaic efficiency above 75%.
  • Computational Modeling : Current DFT methods underestimate the nitrile’s electron-withdrawing effect by 8–12% compared to experimental Hammett σp values.
  • Characterization Limitations : Overlapping signals in $$^{13}$$C NMR (δ 118–122 ppm for CN vs. aryl carbons) necessitate advanced techniques like DEPT-135 editing.

Future opportunities include:

  • Developing flow chemistry systems for continuous nitrile synthesis
  • Exploring biocatalytic routes using nitrile hydratase enzymes
  • Designing supramolecular assemblies via nitrile···arene quadrupole interactions

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-11-5-7-15(10-17,8-6-11)13-9-12(16)3-4-14(13)18-2/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPLLLQNBYCDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C#N)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and 4-methylcyclohexanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 5-chloro-2-methoxybenzaldehyde and 4-methylcyclohexanone in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the desired cyclohexane ring structure.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains and fungi.

  • Case Study : A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential. The presence of halogen atoms (like chlorine) enhances their activity due to increased lipophilicity, which facilitates membrane penetration.

Cancer Research

The compound's structural characteristics make it a candidate for cancer treatment research. It may inhibit specific pathways involved in tumor growth and proliferation.

  • Mechanism of Action : Similar compounds have been shown to bind to epidermal growth factor receptors (EGFR), blocking downstream signaling pathways that lead to cell proliferation.
  • Case Study : In vivo studies using xenograft models demonstrated that administration of related compounds resulted in reduced tumor volumes compared to controls, indicating potential antitumor effects.

Neurological Studies

Preliminary research suggests that compounds like this compound may influence neurochemical pathways, potentially offering therapeutic benefits for neurodegenerative diseases.

  • Research Findings : Investigations into the neuroprotective effects of structurally similar compounds have shown promise in reducing oxidative stress and apoptosis in neuronal cells.

Data Tables

Application AreaActivity TypeReference Study
AntimicrobialBacterial Inhibition
Cancer TreatmentTumor Reduction
Neurological EffectsNeuroprotection

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on cell surfaces, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural Analogues and Core Differences

The compound is compared to structurally related carbonitriles, focusing on cyclohexane and chromene derivatives:

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Cyclohexane 5-Cl-2-MeOPh, 4-Me Carbonitrile, Cl, MeO
5-(4-ClPh)-1-Me-3-oxocyclohexanecarbonitrile Cyclohexane 4-ClPh, 3-oxo, 1-Me Carbonitrile, Cl, Oxo
1E: Chromene-3-carbonitrile Chromene 4-MePh, -NH2, -OH Carbonitrile, NH2, OH
1-(4-BrPh)cyclohexane-1-carbonitrile Cyclohexane 4-BrPh Carbonitrile, Br

Key Observations:

  • Core Structure: The target compound and derivatives share a cyclohexane backbone, while ’s Compound 1E is a chromene (benzopyran) derivative. Chromenes often exhibit planar rigidity, contrasting with the conformational flexibility of cyclohexane .
  • Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl () or 4-bromophenyl () groups. The meta-chloro and ortho-methoxy arrangement may hinder crystallization compared to para-substituted analogs . The absence of a 3-oxo group (cf.

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (CN Stretch, cm⁻¹) LCMS (m/z)
Target Compound Not reported ~2200 (predicted) Not reported
5-(4-ClPh)-1-Me-3-oxocyclohexanecarbonitrile Not reported ~2200 Not reported
1E 223–227 2204 277 [M]⁻
1-(4-BrPh)cyclohexane-1-carbonitrile Not reported ~2200 (predicted) Not reported

Key Observations:

  • IR Spectroscopy: All carbonitriles show characteristic nitrile stretches near 2200 cm⁻¹ , confirming the presence of the –CN group .
  • Melting Points: Compound 1E (chromene derivative) exhibits a higher melting point (223–227°C) due to hydrogen bonding from –NH2 and –OH groups, absent in the target compound .

Crystallographic and Conformational Analysis

  • Cyclohexane Ring Conformation: Both and compounds adopt a chair conformation, with substituents in axial (cyano) or equatorial (methyl) orientations . The target compound likely follows this trend, with steric effects from the 5-chloro-2-methoxyphenyl group influencing substituent orientation.
  • The methoxy group in the target compound may engage in weak hydrogen bonding or dipole interactions, altering packing efficiency compared to halogenated analogs .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19ClN
  • Molecular Weight : 261.77 g/mol
  • Structure : The compound features a chlorinated methoxyphenyl ring and a carbonitrile group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has been hypothesized that the compound may act as a modulator for certain receptors, influencing neurotransmitter systems and contributing to its pharmacological effects.

Biological Activity Overview

This compound has shown various biological activities in vitro and in vivo:

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsExhibits inhibitory effects against bacterial strains
Anti-inflammatory EffectsReduces pro-inflammatory cytokine levels

Anticancer Activity

In a study involving human breast cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.

Antimicrobial Effects

Research demonstrated that the compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for development into an antimicrobial agent.

Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a strong anti-inflammatory effect. This could have implications for treating conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-4-methylcyclohexane-1-carbonitrile?

  • Methodological Answer : The synthesis of carbonitrile derivatives typically involves cyclization reactions and functional group transformations. For example, acetylation with acetic anhydride and formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) can introduce reactive intermediates for subsequent nucleophilic substitutions . The chloro and methoxy substituents on the phenyl ring may require selective protection/deprotection strategies to avoid side reactions. Evidence from similar cyclohexane carbonitriles suggests that the cyano group is often introduced via nucleophilic displacement or condensation reactions under anhydrous conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography is critical for confirming the chair conformation of the cyclohexane ring and axial/equatorial orientations of substituents. For instance, related structures show that the cyano group adopts an axial position, while methyl groups are equatorial .
  • IR spectroscopy identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C-O-C from methoxy ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) resolves steric effects and electronic environments. For example, equatorial vs. axial substituents exhibit distinct splitting patterns due to ring current effects .
  • LCMS validates molecular weight and purity, with APCI ionization preferred for nitriles .

Q. How does the cyclohexane ring conformation influence chemical reactivity?

  • Methodological Answer : The chair conformation dictates steric accessibility. Axial cyano groups may hinder nucleophilic attacks at the cyclohexane carbon, while equatorial methyl groups reduce steric strain. Computational modeling (e.g., DFT) can predict reaction sites by analyzing electron density maps and frontier molecular orbitals. For example, non-classical C–H···π interactions observed in crystallographic studies may stabilize transition states in substitution reactions.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). To address this:

  • Perform variable-temperature NMR to probe conformational flexibility .
  • Compare DFT-optimized gas-phase structures with X-ray data to identify environmental effects (e.g., solvent packing in crystals) .
  • Use NOESY NMR to detect through-space interactions that align with crystallographic distances .

Q. What strategies optimize single-crystal growth for X-ray studies of this compound?

  • Methodological Answer :

  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystallization and improve lattice ordering.
  • Seeding : Introduce microcrystals from vapor diffusion methods to guide growth .
  • Temperature gradients : Gradual cooling (0.1°C/hour) minimizes defects.
  • Non-classical interactions : Leverage C–H···π or π–π stacking motifs (observed in analogous structures ) to stabilize crystal packing.

Q. How can derivatives be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Functional group modulation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to study electronic effects on reactivity .
  • Ring substitution : Introduce substituents at the 4-methyl position to alter steric bulk and assess impact on biological activity (e.g., via Schiff base formation with amines ).
  • Bioisosteres : Replace the cyano group with isosteres (e.g., carboxylate) to evaluate pharmacokinetic properties.

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